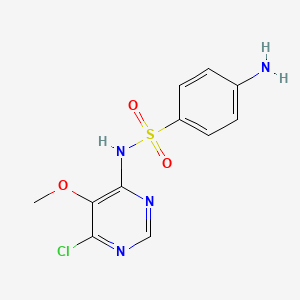

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

描述

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is a chemical compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a pyrimidine ring containing chlorine and methoxy groups

作用机制

Target of Action

The compound 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and survival .

Mode of Action

The compound acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By blocking this enzyme, the compound prevents the production of folic acid, thereby inhibiting bacterial growth.

生化分析

Biochemical Properties

The biochemical properties of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide are characterized by its interactions with various enzymes, proteins, and other biomolecules . The sulfur atom in the compound is bonded in a distorted tetrahedral geometry, by two oxygen atoms, a carbon atom of the benzene ring, and an amino nitrogen atom . This structure allows it to form intermolecular hydrogen bonds with other molecules, linking them into a three-dimensional extended network .

Molecular Mechanism

Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a way that influences their function This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 6-chloro-5-methoxypyrimidine with suitable reagents under controlled conditions.

Sulfonation: The benzene ring is sulfonated using reagents like sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

Coupling Reaction: The sulfonated benzene ring is then coupled with the pyrimidine derivative through a nucleophilic substitution reaction, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Utilizing optimized reaction conditions to maximize yield and minimize by-products.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

化学反应分析

Types of Reactions

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Sodium methoxide, primary or secondary amines; reactions often require heating and the presence of a catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

相似化合物的比较

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure but different substituents on the pyrimidine ring.

Sulfadiazine: A sulfonamide with a pyrimidine ring but lacking the chloro and methoxy groups.

Sulfadoxine: Similar in structure but with different substituents, used in combination with pyrimethamine for malaria treatment.

Uniqueness

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its unique structure allows for targeted interactions with specific enzymes and pathways, making it a valuable compound for research and potential therapeutic applications.

生物活性

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS Number: 5018-23-5) is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and potential anticancer applications. This compound is structurally characterized by a pyrimidine ring substituted with a chloro and methoxy group, linked to a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 314.75 g/mol.

- Molecular Formula : C11H11ClN4O3S

- Molecular Weight : 314.748

- SMILES Notation : COc1c(Cl)ncnc1NS(=O)(=O)c2ccc(N)cc2

- Purity : >95% (HPLC)

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study conducted on derivatives of this compound indicated the following:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| Related Derivative (3l) | High | High | Moderate |

The introduction of hydrophobic groups to the pyrimidine ring significantly enhances the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives like this compound is influenced by their structural characteristics. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the pyrimidine ring can enhance activity against certain strains.

- Chain Length : Increasing the length of side chains generally boosts antimicrobial activity.

- Hydrophobicity : Compounds with increased hydrophobic character showed better penetration and efficacy against bacterial membranes.

Anticancer Potential

Emerging research suggests that compounds within the sulfonamide class, including this compound, may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies indicate potential effectiveness against cancers expressing B-cell maturation antigen (BCMA), which is relevant in multiple myeloma and other hematological malignancies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : In a clinical setting, derivatives were tested for their effectiveness against antibiotic-resistant strains of E. coli and S. aureus, demonstrating promising results that warrant further investigation into their use as alternative treatments.

- In Vivo Studies : Animal models treated with formulations containing this compound showed reduced tumor sizes in BCMA-expressing cancer types, suggesting its potential as an adjunct therapy in oncology .

属性

IUPAC Name |

4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFRVYMZSANDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697767 | |

| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-23-5 | |

| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the three-dimensional arrangement of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide molecules in its crystal structure?

A1: In the crystal structure, pairs of this compound molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric R 2 2(8) ring motifs []. These motifs are further connected into a three-dimensional network through additional N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。